molecular formula C10H19NO4 B558185 Boc-L-valine CAS No. 13734-41-3

Boc-L-valine

Cat. No.: B558185
CAS No.: 13734-41-3
M. Wt: 217.26 g/mol
InChI Key: SZXBQTSZISFIAO-ZETCQYMHSA-N
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Description

Boc-L-valine, also known as (S)-2-(tert-butoxycarbonylamino)-3-methylbutanoic acid, is a derivative of the amino acid valine. It is commonly used in organic synthesis as a protecting group for the amino group of valine. This compound is particularly valuable in peptide synthesis, where it helps to prevent unwanted side reactions by temporarily masking reactive sites on the amino acid.

Mechanism of Action

Target of Action

Boc-L-valine is a derivative of the essential amino acid valine . It is primarily used as a protective monomer in peptide synthesis . The primary targets of this compound are the amino acids in peptides that are being synthesized .

Mode of Action

This compound acts as a protective agent for the amino acid valine during peptide synthesis . The Boc (tert-butoxycarbonyl) group in this compound serves to protect the amino group in valine from unwanted reactions during the synthesis process . Once the peptide synthesis is complete, the Boc group can be removed under acidic conditions .

Biochemical Pathways

This compound is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the protection of the amino group in valine, ensuring the correct sequence of amino acids in the peptide chain .

Pharmacokinetics

It is known that this compound is soluble in chloroform, dmf, dmso, and methanol, but insoluble in water . This suggests that its bioavailability may be influenced by its solubility in various solvents.

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides with the correct sequence of amino acids . This results in the production of peptides that are correctly formed and functional .

Action Environment

The action of this compound is influenced by the conditions of the environment in which peptide synthesis is taking place . Factors such as pH, temperature, and the presence of other reactants can affect the efficiency of this compound’s protective action . For instance, the Boc group can be removed under acidic conditions, so the pH of the environment must be carefully controlled during peptide synthesis .

Biochemical Analysis

Biochemical Properties

Boc-L-valine plays a significant role in biochemical reactions. As a derivative of valine, it shares many of the biochemical properties of this essential amino acid. Valine is known to prevent the breakdown of muscle by supplying muscles with extra glucose for energy production during physical activity . It is also a precursor in the penicillin biosynthetic pathway .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been shown to have a positive effect on muscle mass and protein synthesis in piglets . Additionally, it has been found to modulate gut microbiota and immune functions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules. For example, it has been found to interact with DNA in the formation of bio-compatible water-soluble conjugates . These interactions can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been found to improve body weight gain and feed intake in weaned piglets over time

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been found that appropriate valine supplementation not only enhances growth and reproductive performances but also modulates gut microbiota and immune functions in pigs

Metabolic Pathways

This compound is involved in various metabolic pathways. As a derivative of valine, it is involved in the metabolic pathways of this essential amino acid. Valine is a branched-chain amino acid and is involved in various metabolic pathways .

Transport and Distribution

It is known that it is insoluble in water , which may influence its transport and distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-L-valine is typically synthesized by reacting L-valine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, often at ambient temperature. The general reaction is as follows:

L-Valine+(Boc)2OThis compound\text{L-Valine} + \text{(Boc)2O} \rightarrow \text{this compound} L-Valine+(Boc)2O→this compound

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the acylation of L-valine under alkaline conditions, followed by extraction with ether and ethyl acetate. The crude product is then recrystallized to obtain pure this compound .

Types of Reactions:

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.

    Substitution: Aluminum chloride, trimethylsilyl iodide, methanol.

Major Products:

    Deprotection: L-valine, carbon dioxide.

    Substitution: Various substituted valine derivatives depending on the reagents used.

Comparison with Similar Compounds

    Boc-L-alanine: Another Boc-protected amino acid used in peptide synthesis.

    Boc-L-leucine: Similar to Boc-L-valine but with a different side chain.

    Boc-L-phenylalanine: Used in the synthesis of peptides that require the incorporation of phenylalanine.

Uniqueness: this compound is unique due to its specific side chain, which imparts distinct hydrophobic properties to peptides and proteins. This makes it particularly useful in the synthesis of peptides that require valine residues for their biological activity .

Properties

IUPAC Name

(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXBQTSZISFIAO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884635
Record name L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-
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Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13734-41-3
Record name Boc-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13734-41-3
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Record name N-tert-Butyloxycarbonyl-L-valine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-
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Record name L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-
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Record name N-[(tert-butoxy)carbonyl]-L-valine
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Record name N-tert-Butyloxycarbonyl-L-valine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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